7-Chloro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
Overview
Description
7-Chloro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is a chemical compound belonging to the benzodiazepine family Benzodiazepines are well-known for their therapeutic effects, including sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-2-nitroaniline with methyl acetoacetate in the presence of a base, followed by reduction and cyclization steps. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various halogenated derivatives.
Scientific Research Applications
7-Chloro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is used in studies related to its interaction with biological targets, such as GABA receptors.
Medicine: Research explores its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: It is utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 7-Chloro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione involves its interaction with the central nervous system. The compound binds to the GABA-A receptor, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA). This leads to increased chloride ion influx, hyperpolarization of neurons, and a reduction in neuronal excitability. The molecular targets include the benzodiazepine binding site on the GABA-A receptor, which modulates the receptor’s activity.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-3-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
- 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-thione
Uniqueness
7-Chloro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is unique due to its specific substitution pattern and the presence of a chloro group at the 7-position. This structural feature contributes to its distinct pharmacological profile and potential therapeutic applications. Compared to similar compounds, it may exhibit different binding affinities and efficacies at the GABA-A receptor, leading to variations in its pharmacological effects.
Properties
IUPAC Name |
7-chloro-4-methyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-13-5-9(14)12-8-3-2-6(11)4-7(8)10(13)15/h2-4H,5H2,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTLWYZULYTGHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC2=C(C1=O)C=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431193 | |
Record name | 1H-1,4-Benzodiazepine-2,5-dione, 7-chloro-3,4-dihydro-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5973-29-5 | |
Record name | 1H-1,4-Benzodiazepine-2,5-dione, 7-chloro-3,4-dihydro-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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